

**Application Notes: Fenticonazole Nitrate Trans-Novasomes for Enhanced Antifungal Therapy**

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### Compound Focus: Fenticonazole Nitrate

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## Introduction and Rationale

**Fenticonazole nitrate** (FTN) is a broad-spectrum imidazole derivative antifungal agent effective against various fungi and gram-positive bacteria. Its therapeutic efficacy in treating superficial fungal infections like **tinea corporis** (ringworm) is compromised by its **low aqueous solubility** (<0.1 mg/mL), which limits its topical delivery and bioavailability [1] [2]. Trans-novasomes (TNs) represent an innovative vesicular system designed to overcome this limitation. These multilayered, non-phospholipid vesicles enhance the penetration of FTN through the **stratum corneum**, targeting the site of infection and improving therapeutic outcomes while potentially reducing systemic side effects [1] [3] [4].

## Formulation Development and Optimization

The development of FTN-loaded TNs utilized a systematic Quality by Design (QbD) approach via a **D-optimal experimental design** to understand the impact of critical formulation variables on the characteristics of the resulting nanovesicles [1].

### 2.1 Critical Formulation Factors and Responses

- **Independent Variables:** The factors investigated were:
  - **X1:** Span 60 amount (50 - 90 mg)
  - **X2:** Oleic acid amount (10 - 50 mg)
  - **X3:** Brij type (Brij 93 or Brij 58) The cholesterol amount was kept constant at 30 mg, and the Brij amount at 10 mg [1].
- **Dependent Responses:** The target outcomes for optimization were:

- **Y1: Entrapment Efficiency (EE%)** - Maximize
- **Y2: Particle Size (PS)** - Minimize
- **Y3: Polydispersity Index (PDI)** - Minimize
- **Y4: Zeta Potential (ZP)** - Maximize (absolute value) [1]

The interplay of these components is crucial: Span 60 and cholesterol provide the vesicular structure, oleic acid acts as a penetration enhancer and fluidizer, and Brij serves as an **edge activator**, further boosting deformability and topical penetration [1].

## 2.2 Quantitative Formulation Data

The following table summarizes the composition and results for the lead optimized formulation (F7) alongside the target ranges for key characteristics.

**Table 1: Composition and Characteristics of the Optimized Trans-Novasomes (F7)**

Parameter	Optimized Formulation (F7) Value	Target / General Range
Span 60 Amount	Not Specified (within 50-90 mg)	50 - 90 mg [1]
Oleic Acid Amount	Not Specified (within 10-50 mg)	10 - 50 mg [1]
Brij Type	Not Specified (Brij 93 or 58)	Brij 93 or Brij 58 [1]
Cholesterol Amount	30 mg	30 mg (Fixed) [1]
Entrapment Efficiency (EE%)	100.00 ± 1.10%	Maximize [1]
Particle Size (PS)	358.60 ± 10.76 nm	Minimize [1]
Polydispersity Index (PDI)	0.51 ± 0.004	Minimize [1]
Zeta Potential (ZP)	-30.00 ± 0.80 mV	Maximize (absolute value) [1]

The optimized formulation (F7) was spherical in morphology and met all the desired criteria, achieving complete drug entrapment and a high negative zeta potential, which contributes to colloidal stability by preventing particle aggregation [1].

## Detailed Experimental Protocols

### 3.1 Protocol: Preparation of FTN-loaded Trans-Novasomes via Ethanol Injection

**Objective:** To reproducibly prepare FTN-loaded trans-novasomes using the ethanol injection method [1].

#### Materials:

- **Fenticonazole nitrate** (FTN)
- Span 60
- Cholesterol
- Oleic acid
- Brij (92, 93, or 58)
- Absolute Ethanol
- Distilled Water

#### Equipment:

- Water bath (e.g., Julabo Labortechnik, Type USR3)
- Magnetic stirrer with hotplate (e.g., MSH-20D, GmbH)
- Sonicator water bath (e.g., Ultra Sonicator, Elma LC 60/H)
- Rotary evaporator (optional, for solvent removal)

#### Procedure:

- **Dissolution of Lipid Phase:** Accurately weigh FTN (25 mg), Span 60 (X1 mg), cholesterol (30 mg), and oleic acid (X2 mg). Dissolve them completely in absolute ethanol using a water bath maintained at **60°C** [1].
- **Preparation of Aqueous Phase:** Dissolve Brij (10 mg) in a five-fold greater volume of distilled water (relative to the ethanolic solution). Heat and maintain this aqueous phase at **60°C** under magnetic stirring [1].
- **Injection and Vesicle Formation:** Inject the clear, hot ethanolic solution **dropwise** into the aqueous phase using a syringe or pipette. Sudden turbidity indicates the instantaneous formation of trans-novasomes [1].
- **Evaporation and Sizing:** Continue stirring the dispersion for **30 minutes** to allow for complete evaporation of ethanol. Subsequently, subject the dispersion to sonication in a bath-sonicator for **5 minutes** to reduce particle size and improve homogeneity [1].
- **Storage:** Store the final trans-novasomes dispersion at **4°C** in a sealed container until further use [1].

### 3.2 Protocol: Characterization of Trans-Novasomes

## 1. Entrapment Efficiency (EE%)

- **Method:** Centrifuge 1 mL of the TN dispersion using a cooling centrifuge at **20,000 rpm for 1 hour** at **4°C** to separate the free (unentrapped) drug. Carefully collect the sediment. Destroy the sediment using methanol and quantify the FTN concentration in the resulting solution via UV-Vis spectrophotometry at  **$\lambda_{\text{max}}$  252 nm** [1].
- **Calculation:**  $\text{EE\%} = (\text{Amount of entrapped FTN} / \text{Total amount of FTN added}) \times 100$  [1].

## 2. Particle Size, PDI, and Zeta Potential

- **Method:** Dilute a small aliquot of the TN dispersion with distilled water to ensure an appropriate scattering intensity. Analyze the diluted sample using a dynamic light scattering instrument (e.g., Zetasizer). Perform measurements in triplicate and report the average values for particle size (PS), polydispersity index (PDI), and zeta potential (ZP) [1].

## 3. In vitro Release Study

- **Method:** Use a dialysis bag diffusion technique. Place the TN dispersion in a dialysis bag (molecular weight cutoff ~14,000 Da). Immerse the bag in a suitable release medium (e.g., phosphate buffer, pH 5.5) maintained at  **$37 \pm 0.5^\circ\text{C}$**  under continuous stirring. Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium to maintain sink conditions. Analyze the samples for drug content using HPLC or UV-Vis spectrophotometry [2].

## 4. Morphological Analysis

- **Method:** Use Transmission Electron Microscopy (TEM). Dilute the TN dispersion and place a drop on a carbon-coated copper grid. Negative stain with phosphotungstic acid solution (1-2% w/v). Allow to air-dry completely before visualizing under the microscope to confirm spherical morphology and size [1].

# Biological Evaluation Protocols and Findings

### 4.1 Protocol: Antifungal Efficacy via XTT Reduction Assay

**Objective:** To evaluate the in vitro antifungal activity of FTN-TNs against dermatophytes like *Trichophyton mentagrophytes* and compare it to a conventional FTN suspension [1].

#### Procedure:

- **Culture Preparation:** Grow the fungal strain in a suitable broth medium to a standardized turbidity.

- **Treatment:** Incubate the fungal cells with the optimized FTN-TN formulation (F7), a plain FTN suspension at an equivalent concentration, and a negative control (vehicle) for a specified period.
- **XTT Incubation:** Add the 2,3-bis(2-methoxy-4-nitro-5-sulphophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reagent to the treated cultures and incubate. Metabolically active fungi reduce the yellow XTT tetrazolium salt to a water-soluble, orange formazan product.
- **Quantification:** Measure the absorbance of the formed formazan at ~490 nm. The reduction in absorbance in the treated groups compared to the control is directly proportional to the inhibition of fungal growth [1].

**Finding:** The FTN-loaded trans-novasomes (F7) inhibited the growth of *T. mentagrophytes* more effectively than the FTN suspension, as indicated by a significantly lower XTT reduction value [1].

#### 4.2 Protocol: Clinical Appraisal in Tinea Corporis Patients

**Objective:** To assess the clinical efficacy and safety of the optimized FTN-TN formulation in human subjects.

**Study Design:** A comparative clinical study is conducted on patients diagnosed with tinea corporis. The test group is treated with the FTN-TN formulation, while the control group is treated with a marketed standard (e.g., Miconaz cream, containing 2% miconazole nitrate). The applications are typically twice daily for a defined period [1].

**Assessment Parameters:** The magnitude of clinical cure is evaluated based on:

- Reduction in erythema (redness)
- Reduction in scaling
- Reduction in pruritus (itching)
- Mycological cure (negative potassium hydroxide (KOH) mount and culture) [1]

**Finding:** The clinical appraisal confirmed the **superiority of the F7 trans-novasomes formula** compared to Miconaz cream in achieving clinical cure of tinea corporis [1].

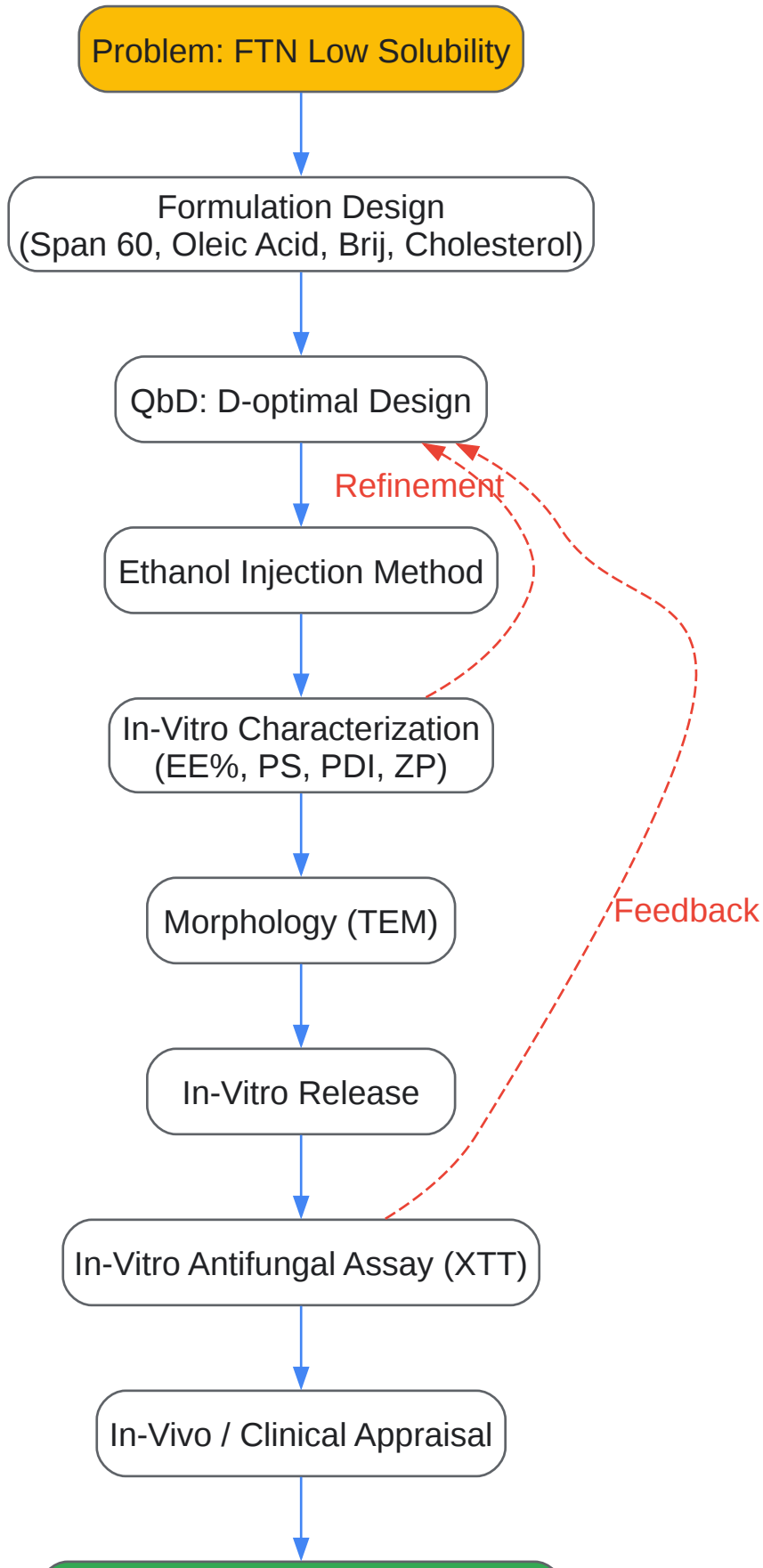
## Mechanism of Action and Visualization

The enhanced efficacy of trans-novasomes can be attributed to their unique structure and mechanism. They are multi-bilayered vesicles (2-7 layers) with a high-capacity central core, providing structural integrity and high drug loading [3] [4]. The inclusion of Brij as an edge activator and oleic acid as a free fatty acid

increases the flexibility and deformability of the vesicles. This allows them to penetrate the skin's stratum corneum more effectively by interacting with and fluidizing the intercellular lipids, enabling deeper delivery of FTN into the epidermal layers where the fungal infection resides [1].

The following diagram, created using Graphviz, illustrates the experimental workflow for the development and evaluation of **Fenticonazole Nitrate** Trans-Novasomes.

## FTN Trans-Novasomes R&D Workflow



Outcome: Enhanced Clinical Cure

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## Stability and Regulatory Considerations

Stability studies should be conducted on the optimized TN formulation as per ICH guidelines. Samples stored at 4°C, room temperature, and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) should be monitored over time for changes in PS, PDI, ZP, EE%, and drug content [2]. The excellent safety profile of novasomes components supports their potential for pharmaceutical use [3]. For clinical translation, scale-up from laboratory batch preparation to large-scale manufacturing using methods like microfluidization or multiple membrane extrusion should be explored to ensure batch-to-batch consistency [3].

## References

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